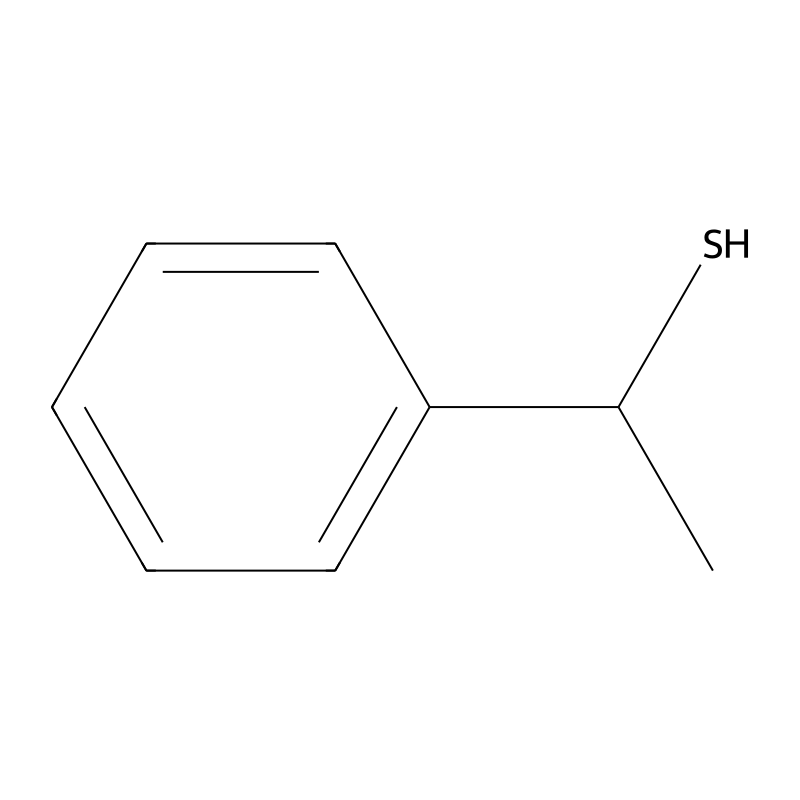1-Phenylethanethiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Chemical Characterization and Physical Properties
Understanding the fundamental properties of 1-Phenylethanethiol is crucial for its potential future uses. Researchers have investigated its physical characteristics, such as its yellow oily appearance, strong meat-like odor, and solubility properties PubChem: .
Potential Applications
Due to its functional group and chemical structure, 1-Phenylethanethiol might hold promise for various applications. Some studies have explored its use as a derivatization reagent to enhance the analysis of specific molecules in mass spectrometry Sigma-Aldrich: .
1-Phenylethanethiol, with the chemical formula , is an organic compound classified as a thiol. It features a phenyl group attached to an ethanethiol backbone, making it part of the larger family of aromatic thiols. The compound is characterized by its distinct odor, which is often described as having a sulfurous or skunky quality. Its molecular structure consists of a sulfur atom bonded to a carbon chain that includes a phenyl group, contributing to its unique chemical properties and reactivity.
The strong odor of 1-Phenylethanethiol is attributed to its interaction with olfactory receptors in the nose. The thiol group is believed to be a key functional group for odor detection []. Studies suggest that 1-Phenylethanethiol can activate specific odorant receptors, leading to the perception of a sulfurous, floral, or even meaty odor depending on the concentration [].
- Flammability: Flash point: 77.78 °C (TCC) []. 1-Phenylethanethiol is flammable and should be handled with caution.
- Toxicity: Data on the specific toxicity of 1-Phenylenethiol is limited. However, thiols in general can be irritating to the skin, eyes, and respiratory system. Exposure to high concentrations can cause coughing, nausea, and dizziness [].
- Oxidation: Thiols can be oxidized to form disulfides or sulfoxides. 1-Phenylethanethiol can undergo oxidation in the presence of oxidizing agents, leading to the formation of 1-phenylethanedisulfide.
- Nucleophilic Substitution: The sulfur atom in 1-phenylethanethiol can act as a nucleophile, reacting with alkyl halides to form thioethers.
- Condensation Reactions: It can react with aldehydes or ketones to form thioacetals through nucleophilic addition.
Research indicates that 1-phenylethanethiol exhibits biological activity, particularly in olfactory signaling. Its strong odor makes it relevant in studies of scent detection and food flavoring. Additionally, some studies suggest potential antimicrobial properties, although more research is needed to fully elucidate its biological effects and mechanisms.
1-Phenylethanethiol can be synthesized through several methods:
- From 1-Phenylethanol: A common approach involves converting 1-phenylethanol into 1-phenylethanethiol using phosphorus tribromide followed by treatment with thiourea and hydrolysis .
- Direct Alkylation: Another method is the direct alkylation of sodium thiolate with an appropriate alkyl halide, although this may require specific conditions for optimal yield.
- Reduction Reactions: Reduction of corresponding thioesters or sulfoxides can also yield 1-phenylethanethiol.
1-Phenylethanethiol finds applications across various fields:
- Flavoring Agent: Due to its distinctive odor, it serves as a flavoring agent in food products.
- Fragrance Industry: Its unique scent profile makes it valuable in perfumery and fragrance formulations.
- Chemical Intermediates: It is used as an intermediate in the synthesis of other organic compounds, particularly in pharmaceutical chemistry.
Studies on the interactions of 1-phenylethanethiol with other compounds have revealed insights into its reactivity and biological implications. For instance, it has been shown to interact with various nucleophiles and electrophiles, influencing reaction pathways and product formation. Furthermore, its role in olfactory signaling has been explored, indicating how it may affect sensory perception when combined with other aromatic compounds .
Several compounds share structural similarities with 1-phenylethanethiol. Below are notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl mercaptan | C7H8S | Stronger odor; used in industrial applications. |
| 2-Phenylethanethiol | C8H10S | Slightly different structure; used in flavoring. |
| Thiocresol | C7H8S | Exhibits antibacterial properties; used as a preservative. |
Uniqueness of 1-Phenylethanethiol
What sets 1-phenylethanethiol apart from its analogs is its specific odor profile and its applications in both flavoring and fragrance industries. While other thiols may exhibit similar reactivity or physical properties, the combination of its aromatic structure and functional group contributes to its distinctive characteristics and utility.
Physical Description
XLogP3
Density
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 1417 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1416 of 1417 companies with hazard statement code(s):;
H302 (93.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (99.72%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard
Other CAS
6263-65-6
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








